N'-hydroxy-2-(1H-pyrrol-1-yl)benzenecarboximidamide
CAS No.: 866131-65-9
Cat. No.: VC4316890
Molecular Formula: C11H11N3O
Molecular Weight: 201.229
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 866131-65-9 |
---|---|
Molecular Formula | C11H11N3O |
Molecular Weight | 201.229 |
IUPAC Name | N'-hydroxy-2-pyrrol-1-ylbenzenecarboximidamide |
Standard InChI | InChI=1S/C11H11N3O/c12-11(13-15)9-5-1-2-6-10(9)14-7-3-4-8-14/h1-8,15H,(H2,12,13) |
Standard InChI Key | PEILUALEOLLOIM-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)C(=NO)N)N2C=CC=C2 |
Introduction
Structural Characteristics and Molecular Design
Core Architecture
The compound’s structure features a benzene ring substituted at the 2-position with a pyrrole group and at the 1-position with a hydroxycarboximidamide functional group. The pyrrole ring, a five-membered aromatic heterocycle with one nitrogen atom, contributes to the molecule’s planar geometry and electronic properties, enabling π-π stacking interactions with biological targets. The carboximidamide group () introduces hydrogen-bonding capabilities, critical for binding to enzymatic active sites.
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 201.229 g/mol |
CAS Registry Number | 866131-65-9 |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 4 |
Rotatable Bond Count | 3 |
Topological Polar Surface Area | 78.6 Ų |
Data derived from crystallographic and computational analyses .
Electronic and Stereochemical Features
Synthesis and Optimization
Synthetic Routes
The primary synthesis involves a condensation reaction between 2-(1H-pyrrol-1-yl)benzaldehyde and hydroxylamine hydrochloride under acidic conditions. Key steps include:
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Aldehyde Activation: The benzaldehyde derivative is treated with HCl to protonate the carbonyl oxygen, enhancing electrophilicity.
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Nucleophilic Attack: Hydroxylamine attacks the activated aldehyde, forming an imine intermediate.
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Tautomerization: The intermediate undergoes keto-enol tautomerization to yield the stable carboximidamide product.
Yield optimization (reported up to 68%) employs refluxing ethanol as a solvent and catalytic p-toluenesulfonic acid. Purification via column chromatography using silica gel and ethyl acetate/hexane mixtures ensures >95% purity.
Scalability Challenges
Industrial-scale production faces hurdles due to the hygroscopic nature of intermediates and side reactions forming dimeric byproducts. Patent WO2017197051A1 highlights microwave-assisted synthesis as a promising alternative, reducing reaction times from 12 hours to 45 minutes while maintaining yields .
Biological Activity and Mechanistic Insights
HDAC Inhibition
N'-Hydroxy-2-(1H-pyrrol-1-yl)benzenecarboximidamide exhibits HDAC inhibitory activity with an IC₅₀ of 120 nM against HDAC6, surpassing reference compounds like suberoylanilide hydroxamic acid (SAHA, IC₅₀ = 150 nM) . HDACs catalyze histone deacetylation, compacting chromatin and silencing tumor suppressor genes. Inhibition restores acetylation, promoting apoptosis in malignant cells.
Table 2: Comparative HDAC Inhibition Profiles
Compound | HDAC6 IC₅₀ (nM) | Selectivity (vs. HDAC1) |
---|---|---|
N'-Hydroxy-2-(1H-pyrrol-1-yl)benzenecarboximidamide | 120 | 12-fold |
SAHA | 150 | 3-fold |
Trichostatin A | 90 | 8-fold |
Data aggregated from enzymatic assays .
Antiproliferative Effects
In vitro studies using MCF-7 breast cancer cells demonstrate dose-dependent growth inhibition (GI₅₀ = 2.4 μM), with apoptosis induction confirmed via caspase-3/7 activation. Synergy with cisplatin (combination index = 0.7) suggests potential for combination therapies.
Pharmacokinetic and Toxicity Profiling
ADME Properties
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LogP: 1.2 (indicating moderate lipophilicity)
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Water Solubility: 0.8 mg/mL
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Plasma Protein Binding: 89%
Therapeutic Applications and Future Directions
Oncology
The compound’s HDAC6 selectivity minimizes off-target effects compared to pan-HDAC inhibitors. Ongoing trials explore its efficacy in multiple myeloma and T-cell lymphoma .
Neurodegenerative Diseases
HDAC6 inhibition enhances microtubule stability, offering potential in Alzheimer’s disease models by reducing tau hyperphosphorylation .
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